REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=2)[O:3]1.[NH2:19][C:20]1[CH:25]=[C:24]([F:26])[CH:23]=[CH:22][N:21]=1>C(#N)C>[F:26][C:24]1[CH:23]=[CH:22][N:21]=[C:20]([NH:19][C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:9]([B:4]3[O:3][C:2]([CH3:18])([CH3:1])[C:6]([CH3:8])([CH3:7])[O:5]3)=[CH:10][CH:11]=2)[CH:25]=1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C(=O)Cl)C=C1)C
|
Name
|
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)F
|
Name
|
|
Quantity
|
24.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a small volume, 3% aq. citric acid solution (18 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (2×15 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 3% aq. citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=NC=C1)NC(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 542.2 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |